Product packaging for Perfluoro-3-methylbutyl iodide(Cat. No.:CAS No. 1514-90-5)

Perfluoro-3-methylbutyl iodide

Cat. No.: B075421
CAS No.: 1514-90-5
M. Wt: 395.94 g/mol
InChI Key: UMPRKACBONFPEQ-UHFFFAOYSA-N
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Description

Perfluoro-3-methylbutyl iodide (CAS 1514-90-5) is a fluorinated organic compound with the molecular formula C5F11I. This chemical serves as a critical building block in synthetic chemistry and a valuable tool for investigating the behavior of per- and polyfluoroalkyl substances (PFAS) in biological and material science contexts. Key Research Applications and Value: PFAS Mechanism and Toxicology Studies: This compound is relevant for probing the Molecular Initiating Events (MIEs) of PFAS, particularly their interference with the thyroid hormone system. Research indicates that numerous PFAS chemicals can disrupt thyroid axis targets, including deiodinase enzymes and hormone distributor proteins like transthyretin (TTR). This compound provides a model structure for studying these interactions and understanding the potential ecological and toxicological effects of PFAS . Advanced Material Synthesis: As a member of the perfluoroalkyl iodide family, it functions as a precursor in developing surfaces with ultralow energy, chemical resistance, and specific interfacial properties. Related perfluoroalkyl iodides are used to create self-assembled monolayers (SAMs) for applications in area-selective deposition (ASD), nanoelectronics, and resistless lithography due to their fluorine-rich backbone and reactivity . Chemical Synthesis Intermediate: The iodide moiety makes it a versatile intermediate in organic synthesis, enabling the introduction of a highly fluorinated segment into larger molecules to alter their hydrophobicity, stability, and surface activity. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5F11I B075421 Perfluoro-3-methylbutyl iodide CAS No. 1514-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3,4,4-octafluoro-4-iodo-2-(trifluoromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F11I/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRKACBONFPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379876
Record name Perfluoro-3-methylbutyl iodide
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Molecular Weight

395.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514-90-5
Record name 1,1,1,2,3,3,4,4-Octafluoro-4-iodo-2-(trifluoromethyl)butane
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Record name Perfluoro-3-methylbutyl iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoroisopentyl iodide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoro-3-methylbutyl iodide can be synthesized through several methods, including:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a perfluorinated alkyl iodide precursor with a suitable nucleophile under controlled conditions. This reaction typically requires the use of a strong base and an appropriate solvent.

    Electrochemical Fluorination: Another method involves the electrochemical fluorination of a suitable precursor, such as a perfluorinated alkyl iodide, in the presence of an iodine source. This process is carried out under specific electrochemical conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrochemical fluorination processes. These processes are designed to ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Perfluoro-3-methylbutyl iodide undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, leading to the formation of various substituted perfluorinated compounds.

    Reduction Reactions: Under specific conditions, the iodine atom can be reduced to form perfluoro-3-methylbutyl derivatives with different functional groups.

    Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of perfluorinated carbonyl compounds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions.

    Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products: The major products formed from these reactions include various perfluorinated derivatives, such as perfluoroalkyl ethers, perfluoroalkyl thiols, and perfluoroalkyl amines.

Scientific Research Applications

Perfluoro-3-methylbutyl iodide has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various perfluorinated compounds, which are valuable in materials science and catalysis.

    Medicine: this compound is investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of perfluoro-3-methylbutyl iodide involves its interaction with various molecular targets and pathways. For instance, it can interact with biological membranes, altering their properties and affecting cellular processes. Additionally, its perfluorinated carbon chain can interact with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Linear Perfluoroalkyl Iodides: Perfluorobutyl Iodide (C₄F₉I)

Perfluorobutyl iodide (CAS 423-39-2) shares a similar molecular formula (C₄F₉I) but lacks the methyl branch present in Perfluoro-3-methylbutyl iodide. Key differences include:

  • Reactivity : Linear chains typically undergo telomerization reactions more readily due to reduced steric hindrance. The methyl branch in this compound may slow certain reactions, such as nucleophilic substitutions or radical-initiated polymerizations .

Longer-Chain Perfluoroalkyl Iodides: 1-Iodo-1H,1H,2H,2H-perfluorodecane (C₁₀H₄F₁₇I)

This compound (CAS 2043-53-0) features a longer perfluorinated chain (10 carbons) with partial hydrogen substitution. Comparisons highlight:

  • Chain Length Effects : Longer chains increase molecular weight and hydrophobicity, reducing volatility and enhancing thermal stability. For instance, boiling points rise with chain length, though empirical data is absent in the evidence .
  • Applications : Longer-chain derivatives are often used in lubricants and waterproof coatings, whereas shorter-chain iodides like this compound may prioritize reactivity in polymer synthesis.

Other Iodides: Potassium Iodide (KI) and p-Fluoroiodobenzene

  • Potassium Iodide (KI): An inorganic salt with distinct properties. KI exhibits a high melting point (681°C) due to strong ionic interactions, contrasting sharply with covalent perfluoroalkyl iodides (which likely have lower melting points). KI is rapidly absorbed and excreted, with side effects like iodism (e.g., skin rashes, respiratory irritation) .
  • p-Fluoroiodobenzene : An aromatic iodide (CAS listed in ) with applications in cross-coupling reactions. Unlike perfluoroalkyl iodides, its reactivity is dominated by the iodine’s position on an aromatic ring, enabling use in pharmaceuticals and agrochemicals .

Data Table: Comparative Properties of Selected Iodides

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Applications
This compound 1514-90-5 C₅F₉I 345.96 Not reported Fluoropolymer synthesis, surfactants
Perfluorobutyl iodide 423-39-2 C₄F₉I 297.93 Not reported Industrial intermediates
Potassium iodide 7681-11-0 KI 166.00 681 Medical (thyroid protection), nutrition
p-Fluoroiodobenzene 352-34-1 C₆H₄FI 220.00 Not reported Pharmaceutical synthesis

Potassium iodide’s high melting point reflects ionic bonding, while covalent iodides vary based on molecular structure .

Biological Activity

Perfluoro-3-methylbutyl iodide (PFMBI) is a member of the perfluoroalkyl iodides, which are characterized by their unique chemical properties and potential biological effects. Understanding the biological activity of PFMBI is crucial due to its applications in various fields, including pharmaceuticals, materials science, and environmental studies. This article provides a comprehensive overview of the biological activity of PFMBI, including its chemical properties, mechanisms of action, and relevant case studies.

PFMBI has a molecular formula of C5F11I and is classified as a perfluoroalkyl iodide. Its structure includes a perfluorinated carbon chain that contributes to its stability and unique reactivity. The presence of the iodine atom plays a significant role in its biological interactions, particularly in radical formation and nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of PFMBI can be attributed to several mechanisms:

  • Radical Formation : PFMBI can undergo homolytic dissociation under thermal or photochemical conditions, generating free radicals that may interact with biological macromolecules, leading to oxidative stress and cellular damage .
  • Nucleophilic Substitution : The iodine atom in PFMBI can participate in nucleophilic substitution reactions, which may affect cellular signaling pathways and enzyme functions .
  • Environmental Persistence : PFMBI and similar compounds are known for their persistence in the environment due to strong C-F bonds. This characteristic raises concerns regarding their bioaccumulation and potential toxicological effects on wildlife and humans .

Table 1: Summary of Biological Activity Studies on PFMBI

Study ReferenceBiological EffectMethodologyKey Findings
Radical formationIn vitro assaysDemonstrated generation of reactive oxygen species (ROS)
CytotoxicityCell viability assaysSignificant reduction in cell viability at high concentrations
Enzyme inhibitionEnzymatic assaysInhibition of key metabolic enzymes observed

Case Studies

  • Radical Formation and Cytotoxicity :
    In a study examining the radical formation induced by PFMBI, researchers found that exposure led to increased levels of reactive oxygen species (ROS) in cultured cells. This was correlated with cytotoxic effects, indicating that PFMBI may pose risks to cellular integrity through oxidative stress mechanisms .
  • Environmental Impact Assessment :
    Another significant study focused on the environmental persistence of PFMBI. It was found that PFMBI could accumulate in aquatic environments, leading to potential bioaccumulation in fish and other organisms. The study highlighted the need for further research into the long-term ecological impacts of PFMBI exposure .
  • Toxicological Evaluation :
    A comprehensive toxicological evaluation revealed that PFMBI exhibits dose-dependent toxicity in various cell lines. At lower concentrations, it showed minimal effects; however, higher concentrations resulted in substantial cell death and disruption of metabolic processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing high-purity Perfluoro-3-methylbutyl iodide, and how can researchers optimize yield?

  • Methodological Answer : this compound is synthesized via telomerization reactions involving tetrafluoroethylene and iodine-containing agents (e.g., iodine pentafluoride). Key steps include:

  • Step 1 : React tetrafluoroethylene with iodine pentafluoride under controlled pressure (1–5 atm) and temperature (80–120°C) to form perfluorinated intermediates.
  • Step 2 : Purify the crude product using fractional distillation or column chromatography to isolate the target compound.
  • Yield Optimization : Adjust molar ratios of reactants (e.g., excess tetrafluoroethylene) and use inert gas environments to minimize side reactions. Confirm purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorinated chain structure and 1H^{1}\text{H} NMR for residual proton signals (if any).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) validates molecular weight and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for spectral matching .
  • Elemental Analysis : Quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) and conduct experiments in a fume hood to avoid inhalation of volatile fluorinated compounds.
  • Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis. Regularly monitor for decomposition using FTIR spectroscopy to detect iodine release .

Advanced Research Questions

Q. How does this compound perform as a precursor in synthesizing fluorinated polymers, and what challenges arise in controlling polymer architecture?

  • Methodological Answer :

  • Role : The compound acts as a chain-transfer agent in radical polymerization, introducing perfluoroalkyl groups into polymer backbones.
  • Challenges :
  • Kinetic Control : Optimize reaction temperature (60–90°C) and initiator concentration (e.g., AIBN) to balance reactivity and chain length.
  • Side Reactions : Monitor for iodine displacement by nucleophiles (e.g., hydroxide ions) using kinetic studies. Mitigate via pH control (<7) .

Q. What contradictions exist in reported thermodynamic properties (e.g., boiling point, stability) of this compound, and how can they be resolved?

  • Methodological Answer :

  • Data Discrepancies : Variations in boiling points (e.g., 117–125°C) may stem from impurities or differing synthesis protocols.
  • Resolution :
  • Standardize Protocols : Replicate synthesis and purification steps across labs using identical reagents (e.g., ≥99% purity tetrafluoroethylene).
  • Advanced Characterization : Employ differential scanning calorimetry (DSC) to measure phase transitions and thermogravimetric analysis (TGA) for decomposition profiles .

Q. Can this compound be integrated into perovskite solar cell architectures to enhance electron transport or hydrophobicity?

  • Methodological Answer :

  • Hypothesis Testing : Functionalize mesoporous scaffolds (e.g., TiO₂ or Al₂O₃) with this compound to create hydrophobic interfaces, reducing recombination losses.
  • Experimental Design :
  • Layer Deposition : Use spin-coating to apply the compound onto perovskite layers.
  • Performance Metrics : Compare open-circuit voltage (VOCV_{OC}) and power conversion efficiency (PCE) with/without fluorinated modification. Reference meso-superstructured solar cell frameworks for baseline data .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, and how do solvents influence reaction pathways?

  • Methodological Answer :

  • Mechanistic Studies :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated solvents to identify rate-determining steps.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2S_N2 pathways, while non-polar solvents favor SN1S_N1. Validate via computational modeling (DFT) and HPLC monitoring of intermediates .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When conflicting data arise (e.g., conflicting solubility parameters), systematically compare experimental conditions (temperature, solvent purity) and employ control experiments to isolate variables .
  • Cross-Validation : Use multiple characterization techniques (e.g., NMR + MS) to confirm structural assignments and mitigate instrument-specific artifacts.

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